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For researchers, scientists, and drug development professionals, understanding the nuanced

differences in the substrate specificity of A Disintegrin and Metalloproteinase with

Thrombospondin Motifs 4 (ADAMTS4) and 5 (ADAMTS5) is critical for the development of

targeted therapeutics, particularly in the context of osteoarthritis and other inflammatory

diseases. This guide provides a comprehensive comparison of the substrate profiles,

enzymatic kinetics, and relevant signaling pathways of these two key proteases, supported by

experimental data and detailed methodologies.

Executive Summary
ADAMTS4 and ADAMTS5, often referred to as aggrecanases, are key enzymes in the

breakdown of the extracellular matrix (ECM). While they share the ability to degrade several

common substrates, notable differences in their catalytic efficiency and substrate preference

have significant biological implications. ADAMTS5 is generally considered the more potent

aggrecanase, particularly in murine models of osteoarthritis, while both enzymes are implicated

in human disease.[1][2][3][4] Their substrate repertoire extends beyond aggrecan to include

other proteoglycans such as versican and brevican, as well as other ECM components.

Quantitative Comparison of Substrate Specificity
The catalytic efficiency (kcat/Km) of ADAMTS4 and ADAMTS5 varies significantly depending

on the substrate. The following table summarizes the available quantitative data for their

activity on key proteoglycan substrates.
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Substrate Enzyme kcat/Km (M⁻¹s⁻¹) Comments

Versican ADAMTS4 1.8 x 10⁵

ADAMTS5 5.6 x 10⁵

Approximately 3-fold

more efficient than

ADAMTS4.

Aggrecan ADAMTS4 Data not available

Generally considered

less efficient than

ADAMTS5 in cleaving

aggrecan.[5]

ADAMTS5 Data not available

Considered the

primary aggrecanase

in murine models of

osteoarthritis.[1][2]

Brevican ADAMTS4 Data not available

Both enzymes are

known to cleave

brevican.

ADAMTS5 Data not available

Both enzymes are

known to cleave

brevican.

Key Substrates and Cleavage Sites
Aggrecan
Both ADAMTS4 and ADAMTS5 cleave aggrecan at multiple sites, with the primary cleavage

site within the interglobular domain (IGD) being at the Glu³⁷³-Ala³⁷⁴ bond, a hallmark of

aggrecanase activity.[5][6] However, they also cleave at other sites within the C-terminal region

of the molecule, such as Glu¹⁴⁸⁰-Gly¹⁴⁸¹, Glu¹⁶⁶⁷-Gly¹⁶⁶⁸, Glu¹⁷⁷¹-Ala¹⁷⁷², and Glu¹⁸⁷¹-Leu¹⁸⁷².[5]

[6] Notably, ADAMTS5 has been shown to have an additional unique cleavage site in the region

between Gly¹⁴⁸¹ and Glu¹⁶⁶⁷.[5] While both enzymes efficiently cleave soluble aggrecan,

studies in murine models of osteoarthritis suggest that ADAMTS5 is the dominant aggrecanase

in vivo.[1][2] In human osteoarthritic cartilage, however, both ADAMTS4 and ADAMTS5 appear

to contribute to aggrecan degradation.[1]
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Versican
ADAMTS4 and ADAMTS5 cleave versican at the Glu⁴⁴¹-Ala⁴⁴² bond in the V1 isoform.[7]

Quantitative studies have shown that ADAMTS5 is a more potent versicanase than ADAMTS4.

[8] Both enzymes are implicated in versican proteolysis during spinal cord injury, although

knockout studies in mice suggest a degree of compensation by other ADAMTS family members

for aggrecan and brevican degradation, but not for versican.[9][10]

Brevican
Brevican, a proteoglycan predominantly found in the central nervous system, is also a

substrate for both ADAMTS4 and ADAMTS5.[10] Similar to aggrecan, knockout mouse models

indicate a level of redundancy in brevican processing, with other proteases likely compensating

in the absence of either ADAMTS4 or ADAMTS5.[9][10]

Signaling Pathways and Regulation
The expression and activity of ADAMTS4 and ADAMTS5 are tightly regulated, particularly in

pathological conditions like osteoarthritis. Pro-inflammatory cytokines, such as Interleukin-1β

(IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of both aggrecanases in

chondrocytes.[1][11] This upregulation is mediated, at least in part, through the activation of the

NF-κB signaling pathway.[1][11]
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Regulation of ADAMTS4/5 in Osteoarthritis
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Caption: Pro-inflammatory signaling in osteoarthritis leading to ADAMTS4/5-mediated ECM

degradation.

Experimental Protocols
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Fluorescence Resonance Energy Transfer (FRET) Assay
for Proteolytic Activity
This method provides a sensitive and continuous measurement of ADAMTS4 and ADAMTS5

activity using a synthetic peptide substrate containing a fluorophore and a quencher.

Materials:

Recombinant human ADAMTS4 and ADAMTS5

FRET peptide substrate (e.g., Abz-TEGEARGSVI-Dap(Dnp)-KK)[12]

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the recombinant ADAMTS enzyme in Assay Buffer.

Add 50 µL of each enzyme dilution to the wells of the microplate.

Prepare a working solution of the FRET peptide substrate in Assay Buffer.

Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

Monitor the increase in fluorescence intensity over time at the appropriate excitation and

emission wavelengths for the specific FRET pair (e.g., Ex/Em = 320/420 nm for Abz/Dnp).

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

Determine kinetic parameters (Km and kcat) by measuring V₀ at various substrate

concentrations and fitting the data to the Michaelis-Menten equation.
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FRET Assay Workflow for ADAMTS Activity
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Caption: Workflow for determining ADAMTS kinetic parameters using a FRET-based assay.
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LC-MS/MS-based Terminomics for Substrate Discovery
This powerful technique allows for the unbiased identification of protease substrates and their

cleavage sites in complex biological samples.

Materials:

Cell culture or tissue samples

Lysis buffer with protease inhibitors

Recombinant active and catalytically inactive ADAMTS4 and ADAMTS5

Trypsin

Stable isotope labeling reagents (e.g., iTRAQ, TMT, or dimethyl labeling)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Sample Preparation: Lyse cells or tissues and quantify protein concentration.

In vitro Digestion: Incubate protein lysates with either active or inactive ADAMTS enzyme.

Reduction and Alkylation: Reduce and alkylate cysteine residues.

Stable Isotope Labeling: Label the N-termini of peptides from the active and inactive digests

with different isotopic labels.

Tryptic Digestion: Digest the labeled proteins with trypsin.

Enrichment of N-terminal Peptides (Optional but Recommended): Use a method like

Terminal Amine Isotopic Labeling of Substrates (TAILS) to enrich for N-terminal peptides.

LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.

Data Analysis: Identify peptides and quantify the relative abundance of the isotopic labels.

Peptides with a significantly higher abundance in the active enzyme digest represent neo-N-
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termini generated by ADAMTS cleavage. The sequence of these peptides reveals the

cleavage site.

Terminomics Workflow for Substrate Identification
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Caption: Experimental workflow for identifying ADAMTS substrates using LC-MS/MS-based

terminomics.

Conclusion
ADAMTS4 and ADAMTS5 exhibit both overlapping and distinct substrate specificities, with

ADAMTS5 generally demonstrating higher catalytic efficiency against key proteoglycans like

aggrecan and versican. The differential regulation of their expression by pro-inflammatory

cytokines highlights their importance as therapeutic targets in inflammatory diseases. The

experimental protocols outlined in this guide provide a framework for further investigation into

the nuanced roles of these critical proteases in health and disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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